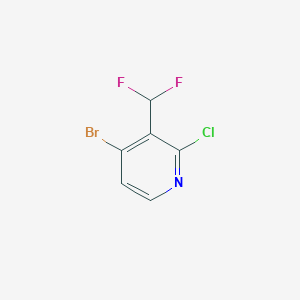

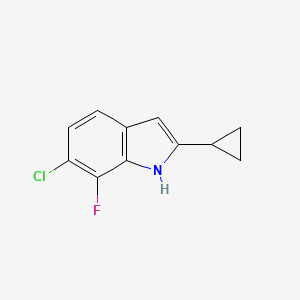

6-chloro-2-cyclopropyl-7-fluoro-1H-indole

Overview

Description

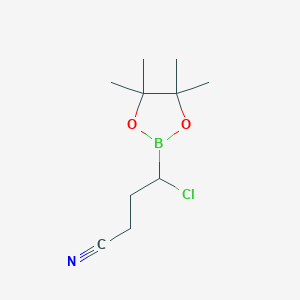

6-Chloro-2-cyclopropyl-7-fluoro-1H-indole (CFCFI) is a synthetic compound with a unique structure that has been studied for its potential applications in scientific research and drug development. CFCFI is a structural isomer of the naturally occurring indole, which is found in plants and animals. The unique structure of CFCFI has been studied for its potential applications in medicinal chemistry, drug development, and other scientific research. The purpose of

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents . They could potentially inhibit the replication of various viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

Indole derivatives have shown anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory diseases.

Anticancer Activity

Indole derivatives have demonstrated anticancer properties . They could potentially be used in the development of new anticancer drugs.

Anti-HIV Activity

Certain indole derivatives have shown inhibitory activity against HIV-1 and HIV-2 strains . They could potentially be used in the treatment of HIV.

Antioxidant Activity

Indole derivatives have shown antioxidant properties . They could potentially be used in the treatment of diseases caused by oxidative stress.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial properties . They could potentially be used in the development of new antimicrobial drugs.

Mechanism of Action

Target of Action

It is known that indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to exhibit antiviral activity by inhibiting viral replication .

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . For example, some indole derivatives can interfere with the replication of viruses, thereby exhibiting antiviral activity .

Pharmacokinetics

The compound’s molecular weight (20965) and predicted density (1435±006 g/cm3) suggest that it may have suitable properties for bioavailability .

Result of Action

Given the broad-spectrum biological activities of indole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .

properties

IUPAC Name |

6-chloro-2-cyclopropyl-7-fluoro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClFN/c12-8-4-3-7-5-9(6-1-2-6)14-11(7)10(8)13/h3-6,14H,1-2H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATKJRKHOQJJKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC3=C(N2)C(=C(C=C3)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

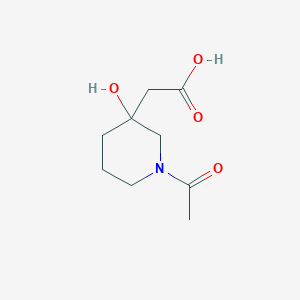

![4-Oxo-4-[4-(pyrimidin-2-yl)piperazin-1-yl]butanoic acid](/img/structure/B2462409.png)

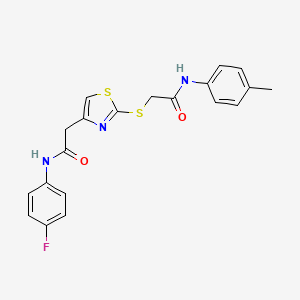

![6-Amino-2-[(2-chloro-6-fluorobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B2462410.png)

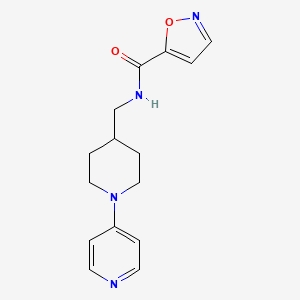

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride](/img/structure/B2462420.png)